molecular formula C13H17N3O3 B3960281 4-(Azepan-1-yl)-3-nitrobenzamide

4-(Azepan-1-yl)-3-nitrobenzamide

Cat. No.: B3960281
M. Wt: 263.29 g/mol
InChI Key: JSIMBHAVKWNJLK-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-nitrobenzamide is a benzamide derivative incorporating an azepane ring and a nitro substituent . This structure places it within a class of compounds investigated for their potential in multidisciplinary medicinal chemistry and neuroscience research. Its core value to researchers lies in its scaffold, which is relevant for designing ligands for central nervous system (CNS) targets. Compounds with similar structural features, particularly those combining a benzamide core with heterocyclic amines like azepane, are explored as potential multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . For instance, research indicates that molecules containing an azepane moiety can exhibit high affinity as histamine H3 receptor (H3R) antagonists . The histamine H3 receptor is a well-established G-protein-coupled receptor (GPCR) target for cognitive disorders; its antagonism can enhance the release of pro-cognitive neurotransmitters such as acetylcholine, glutamate, and dopamine in the brain . Furthermore, the benzamide scaffold is a privileged structure in the development of acetylcholinesterase (AChE) inhibitors . By inhibiting AChE, these compounds can increase acetylcholine levels, which may help counter the cholinergic deficit associated with conditions like Alzheimer's disease. Therefore, this compound represents a key intermediate or building block for synthesizing and optimizing novel compounds that simultaneously address multiple pathological pathways—a promising strategy in the development of potential therapeutic agents for Alzheimer's disease and other CNS conditions . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(azepan-1-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)10-5-6-11(12(9-10)16(18)19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIMBHAVKWNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, yielding 3-nitrobenzamide.

    Formation of Azepane Ring: The 3-nitrobenzamide is then reacted with azepane (hexahydroazepine) under appropriate conditions to form the final product, this compound. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 4-(Azepan-1-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-(Azepan-1-yl)benzoic acid and ammonia or amine.

Scientific Research Applications

Biological Studies

Antimicrobial Properties
Studies on structurally similar compounds indicate potential antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-(Azepan-1-yl)-3-nitrobenzamide. A summary of findings from related compounds is presented in the table below:

Compound StructureActivity TypeIC50 (μM)Reference
NitrovinylanthracenesAntiproliferative0.17
Azepan derivativesNeuroprotective-
Related benzoatesAntimicrobial-

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Research into its potential applications in this field remains ongoing, with preliminary findings suggesting interesting possibilities.

Case Studies

Antimicrobial Efficacy Study
A study evaluating various benzoate derivatives found that modifications at the nitro position significantly enhanced antimicrobial activity against Gram-positive bacteria, indicating that this compound could exhibit similar properties.

Anticancer Screening
In a screening of nitro-substituted compounds for anticancer activity, several derivatives showed promising results against different cancer cell lines. The pro-apoptotic effects observed suggest that further exploration into this compound's anticancer potential is warranted .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Azepan-1-yl)-3-nitrobenzamide with structurally related benzamide derivatives:

Compound Name Structural Features Key Functional Groups Molecular Weight (g/mol) Biological Activity Insights Reference
This compound Azepane ring at C4; nitro at C3; benzamide core Amide, nitro, azepane ~263.28 (estimated) Potential kinase inhibitor
4-(Cyclopentylamino)-3-nitrobenzamide Cyclopentylamino group at C4; nitro at C3 Amine, nitro, cyclopentyl 249.27 Enhanced kinase selectivity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide Isothiazolidine sulfone at C4; nitro at C4 Sulfone, nitro, amide 345.35 Diverse target interactions
N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide Ethoxy at C4; acetylphenyl at C3; nitro at C3 Ethoxy, acetyl, nitro 328.32 Unspecified bioactivity (structural)
4-Nitro-N-(3-nitrophenyl)benzamide Nitro at C4 (benzamide) and C3 (aniline) Dual nitro, amide 287.24 Derivative for analytical use
Key Observations:

Ring Size and Flexibility: The azepane ring (7-membered) in this compound offers greater conformational flexibility compared to the cyclopentyl group (5-membered) in 4-(Cyclopentylamino)-3-nitrobenzamide. This may enhance binding to kinases with larger active sites .

Solubility and Reactivity : The sulfone group in N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide improves solubility in polar solvents, whereas the azepane ring may increase lipophilicity, favoring membrane permeability .

Q & A

Q. What are the established synthetic routes for 4-(Azepan-1-yl)-3-nitrobenzamide, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, including:

  • Nitration : Introduction of a nitro group to the benzamide core using strong acids like sulfuric acid .
  • Substitution : Replacement of a leaving group (e.g., bromine or methylthio) with azepane via nucleophilic aromatic substitution. This step requires careful control of solvent polarity and temperature to favor the desired regiochemistry .
  • Amidation : Coupling of the nitro-substituted benzoyl chloride with azepane using coupling agents like HBTU or DCC in aprotic solvents (e.g., acetonitrile) .
    Critical conditions : Maintain anhydrous environments during amidation, and optimize reaction time to prevent byproducts like over-oxidized intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound and its intermediates?

  • 1H/13C NMR : Confirm regiochemistry of the nitro and azepane groups. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, while azepane’s methylene protons appear as broad singlets (~1.5–3.5 ppm) .
  • UV-Vis spectroscopy : Identify π→π* transitions in the nitrobenzamide moiety (λmax ~250–300 nm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, particularly loss of the azepane ring (m/z ~99) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. The nitro group may enhance redox-mediated toxicity .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. The azepane ring’s conformational flexibility may improve binding to hydrophobic pockets .
  • Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally related benzamides to identify activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data of synthetic intermediates (e.g., unexpected splitting in NMR)?

  • Impurity analysis : Use HPLC-MS to detect trace byproducts, such as regioisomers from incomplete substitution or oxidation .
  • Tautomerism evaluation : For nitro-amide derivatives, dynamic NMR or variable-temperature studies can identify tautomeric equilibria affecting peak splitting .
  • X-ray crystallography : Resolve ambiguous regiochemistry by determining the crystal structure of key intermediates .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance solubility of nitro intermediates and reduce side reactions .
  • Catalysis : Employ Pd/C or Cu(I) catalysts to accelerate azepane substitution while minimizing decomposition .
  • Flow chemistry : Improve heat transfer and mixing efficiency for exothermic nitration steps, reducing thermal degradation .

Q. What computational methods predict the reactivity of this compound in substitution or reduction reactions?

  • DFT calculations : Model transition states for nucleophilic substitution at the nitro-adjacent position. Fukui indices can identify electrophilic hotspots .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. The azepane ring’s puckering may influence binding .
  • QSPR models : Correlate Hammett constants (σ) of substituents with reaction rates to predict optimal leaving groups for further derivatization .

Q. How to design structure-activity relationship (SAR) studies focusing on the azepane ring’s role in bioactivity?

  • Ring size variation : Synthesize analogs with piperidine or pyrrolidine rings instead of azepane to assess conformational flexibility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., CF3) to the azepane nitrogen and measure changes in enzyme inhibition potency .
  • Pharmacophore mapping : Use 3D-QSAR to identify spatial requirements for activity. The azepane’s chair-to-boat transitions may modulate receptor engagement .

Methodological Notes

  • Data validation : Cross-reference spectral data with structurally similar compounds (e.g., 4-nitrobenzamide derivatives) to confirm assignments .
  • Contradictory results : Replicate key experiments under standardized conditions and document deviations (e.g., solvent purity, humidity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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